molecular formula C14H12BF3O3 B7860393 Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860393
M. Wt: 296.05 g/mol
InChI Key: HWAZCPFSCLSHPR-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- (hereafter referred to as Compound A), is a boronic acid derivative featuring a phenylboronic acid core substituted at the ortho-position with a benzyloxy group bearing a 3-(trifluoromethyl)phenyl moiety. This structure combines the reactivity of the boronic acid group with the electron-withdrawing trifluoromethyl (-CF₃) group and the steric bulk of the methoxy-linked aromatic system. Such compounds are of interest in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols (e.g., in Suzuki-Miyaura cross-couplings) and their tunable electronic properties .

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAZCPFSCLSHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. For instance, starting with 2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl bromide and reacting it with a boronic acid in the presence of a palladium catalyst and a base can yield the desired boronic acid. Typical reaction conditions include using a solvent such as toluene or dimethylformamide (DMF), a base like potassium carbonate (K2CO3), and a palladium catalyst.

Industrial Production Methods

Industrial production methods leverage the scalability of the Suzuki-Miyaura coupling, optimizing reaction conditions for high yields and purity. This involves continuous flow processes, which improve reaction efficiency and control. Solvents and reagents are carefully chosen to ensure environmental and economic feasibility.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the primary reaction for this boronic acid, enabling C–C bond formation with aryl or heteroaryl halides. Key parameters include:

Reaction Conditions

  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, 1,1-bis(di-tert-butylphosphino)ferrocene) .

  • Base : K₂CO₃ or Na₂CO₃ in polar solvents (e.g., THF, EtOH) .

  • Temperature : 60–80°C under inert atmosphere (Ar/N₂) .

Example Reactions

Substrate (Halide)ProductCatalyst SystemYieldReference
4-Bromoanisole2-(4-Methoxyphenyl)pyridinePd(PPh₃)₄, K₂CO₃, EtOH57%
4-Nitrophenyl bromide2-(4-Nitrophenyl)pyridinePd(PPh₃)₄, K₂CO₃, EtOH68%
4-Trifluoromethylphenyl bromide2-(4-Trifluoromethylphenyl)pyridinePd(OAc)₂, PPh₃, K₂CO₃, THF/H₂O62%

Mechanism :

  • Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺ complex.

  • Transmetalation : Boronate ion ([ArB(OH)₃]⁻) transfers aryl group to Pd²⁺ .

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Influence of Substituents on Reactivity

The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups modulate reactivity:

  • -CF₃ : Electron-withdrawing effect increases boronic acid acidity (pKa ~8.5–9.5) , accelerating boronate formation but may sterically hinder coupling .

  • -OCH₃ : Electron-donating resonance stabilizes the aryl ring, enhancing coupling efficiency .

Comparative Acidity (pKa) :

Boronic AcidpKa
Phenylboronic acid8.8
para-Trifluoromethoxyphenyl~7.9
meta-Trifluoromethylphenyl~8.2

Side Reactions and Challenges

  • Protodeboronation : Acidic conditions or prolonged heating may lead to deboronation .

  • Steric Hindrance : Bulky ortho substituents (e.g., -OCF₃) reduce coupling efficiency .

  • Boroxine Formation : Prolonged storage may lead to trimerization; reversible with H₂O .

Purification and Stability

  • Purification : Flash column chromatography (hexane/EtOAc) .

  • Storage : Stable under inert atmosphere at 4°C; boroxine formation mitigated by H₂O addition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Applications

Recent studies have highlighted the potential of boronic acids as inhibitors in cancer treatment. A notable case involves the design of flutamide-like antiandrogens for prostate cancer therapy. Researchers replaced the nitro group in flutamide with a boronic acid functionality, which allowed for enhanced binding interactions with the androgen receptor (AR) . This modification not only improves efficacy but also reduces toxicity associated with traditional therapies.

1.2 Fatty Acid Amide Hydrolase Inhibition

Boronic acids have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain modulation and inflammation. The compound B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- has shown promise in this regard, potentially leading to new analgesics . The mechanism involves the formation of covalent bonds with serine residues within the enzyme's active site, enhancing inhibition efficiency.

Organic Synthesis

2.1 Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The compound B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- serves as a coupling partner to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Reactions Using Boronic Acid

Reaction TypeCoupling PartnerProduct TypeReference
Suzuki-MiyauraB-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-Biaryl compounds
Negishi CouplingVarious organohalidesFunctionalized alkenes
Stille CouplingOrganotin reagentsAryl ethers

Materials Science

3.1 Sensor Development

Boronic acids are utilized in the development of chemical sensors due to their ability to form reversible complexes with diols. The incorporation of B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- into sensor matrices has been investigated for detecting glucose and other biomolecules, leveraging its selectivity and sensitivity .

3.2 Polymer Chemistry

In polymer science, boronic acids are used to create dynamic covalent networks that can respond to environmental stimuli. The incorporation of this specific boronic acid into polymer matrices can enhance material properties such as mechanical strength and thermal stability .

Case Studies

Case Study 1: Flutamide Derivative Development

A study demonstrated the synthesis of a series of flutamide derivatives where the nitro group was substituted with boronic acid. These derivatives exhibited improved binding affinity for AR compared to traditional flutamide, suggesting a viable pathway for developing safer antiandrogens .

Case Study 2: FAAH Inhibition

Research on boronic acid derivatives indicated their effectiveness as FAAH inhibitors, showcasing potential applications in pain management therapies. The study emphasized the importance of structural modifications to enhance potency and selectivity against FAAH .

Mechanism of Action

The compound exerts its effects through the reversible formation of covalent bonds with nucleophiles, particularly diols. This interaction is significant in biological systems where it can inhibit enzymes by binding to their active sites. The trifluoromethyl group can modulate the electronic properties, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound A ’s reactivity and binding affinity are influenced by the ortho-substituted benzyloxy group and the meta-CF₃ group. Comparisons with similar compounds reveal:

  • 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3):

    • Simpler analog lacking the methoxy-phenyl substituent.
    • Molecular formula: C₇H₆BF₃O₂; MW: 189.93 g/mol .
    • The absence of the ortho-benzyloxy group reduces steric hindrance, enhancing its reactivity in cross-coupling reactions. However, the electron-withdrawing -CF₃ group lowers the pKa of the boronic acid (~8.5–9.0), similar to Compound A .
  • 2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid (CAS 1256355-54-0):

    • Molecular formula: C₉H₁₀BF₃O₄; MW: 249.98 g/mol .
    • Features a methoxymethoxy (-OCH₂OCH₃) group instead of the benzyloxy substituent. This increases hydrophilicity compared to Compound A , as methoxymethoxy is less lipophilic than a benzyl group .
  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS 182344-23-6):

    • Substitution of fluorine at the para-position relative to boron introduces additional electronic effects. The -CF₃ and -F groups synergistically lower the boronic acid’s pKa, enhancing its Lewis acidity .
Table 1: Key Properties of Compound A and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Compound A Not reported C₁₄H₁₁BF₃O₃ 299.05* B-(2-[[3-(CF₃)phenyl]methoxy]phenyl)
3-(Trifluoromethyl)phenylboronic acid 1423-26-3 C₇H₆BF₃O₂ 189.93 B-(3-CF₃-phenyl)
2-(Methoxymethoxy)-5-(CF₃)phenylboronic acid 1256355-54-0 C₉H₁₀BF₃O₄ 249.98 B-(2-OCH₂OCH₃-5-CF₃-phenyl)
4-Fluoro-3-(CF₃)phenylboronic acid 182344-23-6 C₇H₅BF₄O₂ 207.92 B-(4-F-3-CF₃-phenyl)

*Calculated based on structural formula.

Steric and Hydrophobic Effects

The ortho-benzyloxy group in Compound A introduces significant steric bulk, which can hinder binding to planar substrates (e.g., in diol recognition) but improve selectivity in cross-coupling reactions. For example:

  • B-[3-[(2-Thienylmethoxy)methyl]phenyl]boronic acid (CAS 1256358-80-1):

    • Replaces the benzyloxy group with a thienylmethoxy substituent. The sulfur atom in the thiophene ring increases hydrophobicity (logP ~2.8) compared to Compound A (estimated logP ~3.5) .
  • Boronic acid, B-[5-methyl-2-(3-methylbutoxy)phenyl]- (CAS 1313760-29-0):

    • Alkoxy substituent (3-methylbutoxy) enhances lipophilicity (logP ~4.0) but reduces electronic activation of the boronic acid due to the electron-donating alkyl chain .

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other nucleophiles. The compound "Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-" is particularly interesting due to its structural features, including the trifluoromethyl group, which can influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.

Structural Characteristics

The compound features a boronic acid moiety attached to a phenyl ring that is further substituted with a methoxy and trifluoromethyl group. This configuration enhances its interaction with biological targets, particularly proteins involved in cancer pathways.

Research indicates that boronic acids can interact with various biological molecules through hydrogen bonding and coordination with nucleophilic sites. The trifluoromethyl group is known to affect the acidity of boronic acids, which can enhance their binding affinity to target proteins, such as androgen receptors (AR) in prostate cancer cells .

Anticancer Properties

A recent study explored the synthesis of boronic acid derivatives as potential antiandrogens for prostate cancer treatment. The research demonstrated that replacing the nitro group in flutamide with a boronic acid moiety could enhance binding to the AR and improve selectivity against cancerous cells while reducing toxicity associated with traditional antiandrogens .

Table 1: Antiproliferative Activity of Selected Boronic Acid Derivatives Against Prostate Cancer Cell Lines

Compound IDStructureIC50 (µM)Selectivity Index (Cancer vs. Non-Cancer)
1a[Structure]105
9a[Structure]154
10a[Structure]203

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to anticancer effects, boronic acids have shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Bacillus cereus. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Case Studies

  • Prostate Cancer Treatment : A compound from the synthesized series demonstrated an IC50 value of 10 µM against LAPC-4 prostate cancer cells, showing a selectivity index of 5 compared to non-cancerous kidney cells .
  • Antimicrobial Efficacy : Another study evaluated the antibacterial potency of ortho-substituted phenylboronic acids and found them effective against Bacillus cereus, indicating their potential as therapeutic agents in treating bacterial infections .

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